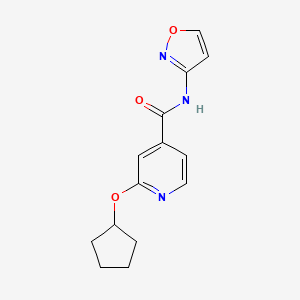![molecular formula C20H31N3O4S B2827035 4-(dimethylsulfamoyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034571-22-5](/img/structure/B2827035.png)
4-(dimethylsulfamoyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylsulfamoyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a dimethylsulfamoyl group and a tetrahydro-2H-pyran-4-yl-piperidinyl moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the dimethylsulfamoyl group is achieved through sulfonation reactions, while the tetrahydro-2H-pyran-4-yl-piperidinyl moiety is incorporated via nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product’s stability and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, such as the tert-butoxycarbonyl group, into the benzamide core. This method offers advantages in terms of sustainability, versatility, and overall process efficiency .
化学反応の分析
Types of Reactions
4-(dimethylsulfamoyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or amines, into the benzamide core.
科学的研究の応用
4-(dimethylsulfamoyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its versatile reactivity and stability.
作用機序
The mechanism by which 4-(dimethylsulfamoyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes or biochemical changes. The exact pathways and targets depend on the compound’s application and the biological system under investigation.
類似化合物との比較
Similar Compounds
4-(N,N-dimethylsulfamoyl)-N-(piperidin-4-yl)methyl)benzamide: Lacks the tetrahydro-2H-pyran-4-yl group, resulting in different reactivity and applications.
4-(N,N-dimethylsulfamoyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)aniline:
Uniqueness
The presence of both the dimethylsulfamoyl group and the tetrahydro-2H-pyran-4-yl-piperidinyl moiety in 4-(dimethylsulfamoyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide imparts unique reactivity and stability, making it a valuable compound for diverse scientific and industrial applications.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-22(2)28(25,26)19-5-3-17(4-6-19)20(24)21-15-16-7-11-23(12-8-16)18-9-13-27-14-10-18/h3-6,16,18H,7-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHFPPXXIHSCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chlorophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2826952.png)

![N'-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2826954.png)
![N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2826955.png)
![N-cyclopentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2826957.png)


![N-[(1-phenylpyrrolidin-2-yl)methyl]adamantane-1-carboxamide](/img/structure/B2826961.png)

![1-Prop-2-enoyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2826964.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2826969.png)
![3-isobutyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826973.png)
![tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate](/img/structure/B2826974.png)
